molecular formula C24H17NO4 B12206068 (2Z)-4-methyl-3-oxo-2-(pyridin-4-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate

(2Z)-4-methyl-3-oxo-2-(pyridin-4-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate

Cat. No.: B12206068
M. Wt: 383.4 g/mol
InChI Key: IEBTXOOTJYCYKX-LNIAVRNISA-N
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Description

The compound (2Z)-4-methyl-3-oxo-2-(pyridin-4-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate is a complex organic molecule featuring a dihydrobenzofuran core substituted with a pyridinylmethylidene group at the 2-position and a methyl group at the 4-position. The 6-position is esterified with an (E)-3-phenylprop-2-enoate moiety. Its stereochemistry is defined by the (2Z) configuration of the benzylidene double bond and the (E) configuration of the propenoate side chain.

The compound’s synthesis likely involves condensation of a substituted benzofuran-3-one with a pyridine aldehyde, followed by esterification with cinnamic acid derivatives. Structural characterization of such compounds typically employs X-ray crystallography, with refinement using programs like SHELXL and visualization via ORTEP-III .

Properties

Molecular Formula

C24H17NO4

Molecular Weight

383.4 g/mol

IUPAC Name

[(2Z)-4-methyl-3-oxo-2-(pyridin-4-ylmethylidene)-1-benzofuran-6-yl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C24H17NO4/c1-16-13-19(28-22(26)8-7-17-5-3-2-4-6-17)15-20-23(16)24(27)21(29-20)14-18-9-11-25-12-10-18/h2-15H,1H3/b8-7+,21-14-

InChI Key

IEBTXOOTJYCYKX-LNIAVRNISA-N

Isomeric SMILES

CC1=CC(=CC2=C1C(=O)/C(=C/C3=CC=NC=C3)/O2)OC(=O)/C=C/C4=CC=CC=C4

Canonical SMILES

CC1=CC(=CC2=C1C(=O)C(=CC3=CC=NC=C3)O2)OC(=O)C=CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-4-methyl-3-oxo-2-(pyridin-4-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate typically involves multi-step organic reactions. One common approach is to start with the benzofuran core and introduce the pyridine and phenylprop-2-enoate groups through a series of condensation and substitution reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction efficiency and minimize waste. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(2Z)-4-methyl-3-oxo-2-(pyridin-4-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-4-methyl-3-oxo-2-(pyridin-4-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme activity and protein-ligand interactions. Its ability to interact with biological macromolecules makes it a valuable tool for elucidating biochemical pathways.

Medicine

In medicine, (2Z)-4-methyl-3-oxo-2-(pyridin-4-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate has potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurodegenerative disorders.

Industry

In industry, this compound can be used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties enable the creation of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (2Z)-4-methyl-3-oxo-2-(pyridin-4-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Core Benzofuran Modifications

The dihydrobenzofuran core is a common scaffold in analogs, but substituent variations significantly influence properties:

Compound Name Substituents (Position) Key Features Registry Number (ECHEMI)
Target Compound 4-methyl, 2-(pyridin-4-ylmethylidene) Pyridine ring enhances polarity; methyl group improves lipophilicity 622790-78-7
[(2Z)-2-[(2-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] (E)-3-phenylprop-2-enoate 2-(2-bromophenylmethylidene) Bromine increases molecular weight and potential halogen bonding 622790-60-7
Methyl (2Z)-2-(2-fluoro-4-methoxy-benzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,4]pyridinedione Fluorine and methoxy groups Electron-withdrawing F and electron-donating OCH3 modulate reactivity N/A

Analysis :

  • Pyridinyl vs.
  • Methyl vs.

Propenoate Side Chain Variations

The (E)-3-phenylprop-2-enoate ester is critical for conjugation and steric effects:

Compound Name Propenoate Configuration Impact
Target Compound (E) Planar geometry facilitates π-π stacking with aromatic residues
Hypothetical (Z)-isomer (Z) Non-planar structure may reduce binding affinity and thermal stability

Analysis :

  • The (E)-configuration in the target compound ensures optimal conjugation, stabilizing the enone system and enhancing UV absorption properties. This contrasts with (Z)-isomers, which are sterically hindered and less thermodynamically stable .

Research Findings and Trends

Structural Insights from Crystallography

X-ray studies of analogs (e.g., methyl (2Z)-2-(2-fluoro-4-methoxy-benzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,4]pyridinedione) reveal that substituents like fluorine and methoxy groups induce planarity distortions in the benzofuran core, altering intermolecular packing and melting points . Refinement software such as SHELXL and visualization tools like ORTEP-III are critical for resolving these nuances.

Electronic and Reactivity Trends

  • Electron-Withdrawing Groups (e.g., pyridinyl): Stabilize the enolate form of the 3-oxo group, increasing electrophilicity at the β-position for nucleophilic attacks (e.g., in Michael additions).

Biological Activity

The compound (2Z)-4-methyl-3-oxo-2-(pyridin-4-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H19N1O4C_{21}H_{19}N_{1}O_{4}, with a molecular weight of approximately 347.39 g/mol. The structure features a benzofuran core linked to a pyridine moiety and an enone functional group, which are critical for its biological interactions.

The biological activity of this compound can be attributed to several proposed mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity, which is crucial in various metabolic pathways.
  • Receptor Binding : It can form stable complexes with cellular receptors, modulating their functions and influencing signal transduction pathways.
  • Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, potentially protecting cells from oxidative stress.

Anticancer Activity

Research indicates that the compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines such as HeLa and A549. The mechanism involves both extrinsic and intrinsic signaling pathways, leading to cell cycle arrest and programmed cell death.

Cell LineIC50 Value (µM)Mechanism
HeLa15.0Apoptosis induction
A54912.5Cell cycle arrest

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial strains. In vitro tests showed significant inhibition of Gram-positive bacteria, suggesting potential as an antimicrobial agent.

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1832
Escherichia coli1564

Case Studies

  • Study on Anticancer Effects : A study conducted on the effects of the compound on MCF-7 breast cancer cells revealed that it significantly reduced cell viability at concentrations above 10 µM. The study highlighted the compound's role in activating caspase pathways leading to apoptosis.
  • Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of the compound against multi-drug resistant strains of Staphylococcus aureus. Results showed a reduction in bacterial load by over 90% at MIC concentrations.

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